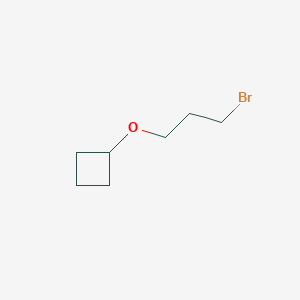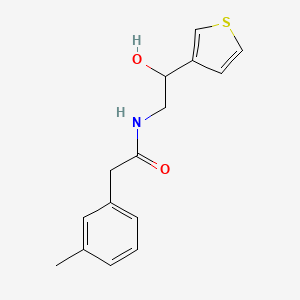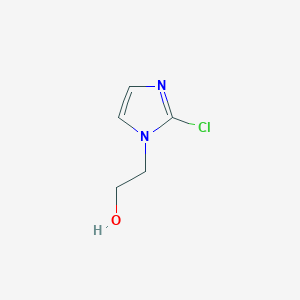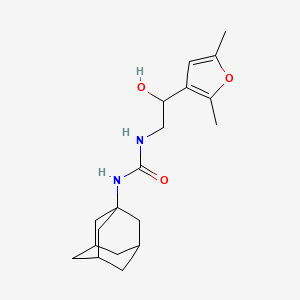
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea, also known as Aducanumab, is a monoclonal antibody that has been developed for the treatment of Alzheimer's disease. It is designed to target and remove beta-amyloid plaques in the brain, which are believed to contribute to the cognitive decline associated with this disease. In
Aplicaciones Científicas De Investigación
Conversion to Furan Derivatives and Sustainable Polymers
Furan derivatives, such as 2,5-dimethylfuran, are pivotal in the development of new-generation polymers, functional materials, and fuels. These derivatives, produced from plant biomass, have been proposed as sustainable alternatives to non-renewable hydrocarbon sources. Research into the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks and its conversion into important derivatives highlights the potential of furan-based chemicals in creating sustainable material solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Urease Inhibitors in Medical Research
Urease inhibitors, including certain urea derivatives, are explored for their therapeutic potential against infections caused by urease-producing bacteria, such as Helicobacter pylori. These inhibitors are vital in developing treatments for gastric and urinary tract infections. Despite the clinical application of acetohydroxamic acid, its severe side effects underscore the need for novel urease inhibitors with improved safety profiles (Kosikowska & Berlicki, 2011).
Biochemical Applications and Enzyme Studies
In biochemical research, the interaction of small organic molecules with proteins and enzymes is a critical area of study. For instance, the effects of cosolvents like urea on protein stability and folding offer insights into the molecular mechanisms of protein denaturation and stabilization. Such studies are fundamental in understanding protein function and designing stabilizing agents for therapeutic proteins (Canchi & Garcia, 2013).
Urea Biosensors and Analytical Chemistry
The development of urea biosensors to detect and quantify urea concentration is significant for medical diagnostics and environmental monitoring. Urea biosensors, utilizing enzyme urease, have applications ranging from clinical diagnostics to agricultural and environmental analysis. Advances in nanotechnology and material science have enhanced the sensitivity and specificity of urea biosensors (Botewad et al., 2021).
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-3-16(12(2)24-11)17(22)10-20-18(23)21-19-7-13-4-14(8-19)6-15(5-13)9-19/h3,13-15,17,22H,4-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXDPZBFCBHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

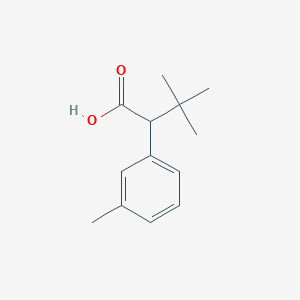

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)

